Z-Vdvad-afc
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Vdvad-afc is synthesized through a series of peptide coupling reactions. The sequence of the compound is {Z}-Val-Asp-Val-Ala-Asp-{AFC}, where Z stands for a benzyloxycarbonyl protecting group . The synthesis involves the stepwise addition of amino acids to form the peptide chain, followed by the attachment of the fluorogenic group, 7-amino-4-trifluoromethylcoumarin .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Vdvad-afc undergoes hydrolysis reactions, particularly in the presence of Caspase-3 . This hydrolysis releases the fluorescent compound 7-amino-4-trifluoromethylcoumarin .
Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of Caspase-3 and occurs under physiological conditions (pH 7.4, 37°C) .
Major Products: The primary product of the hydrolysis reaction is 7-amino-4-trifluoromethylcoumarin, which is fluorescent and can be detected using fluorescence spectroscopy .
Scientific Research Applications
Chemistry: Z-Vdvad-afc is used as a fluorogenic substrate in various biochemical assays to measure the activity of Caspase-3 . This application is crucial in studying apoptosis and other cellular processes involving Caspase-3 .
Biology: In biological research, this compound is used to monitor the activity of Caspase-3 in cell cultures and tissue samples . This helps in understanding the role of Caspase-3 in programmed cell death and other cellular mechanisms .
Medicine: this compound is used in medical research to study diseases related to apoptosis, such as cancer and neurodegenerative disorders . By measuring Caspase-3 activity, researchers can gain insights into the progression of these diseases and the effectiveness of potential treatments .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to screen for compounds that modulate Caspase-3 activity . This helps in identifying potential therapeutic agents for diseases involving dysregulated apoptosis .
Mechanism of Action
Z-Vdvad-afc exerts its effects through hydrolysis by Caspase-3 . The enzyme recognizes the peptide sequence {Z}-Val-Asp-Val-Ala-Asp-{AFC} and cleaves the bond, releasing 7-amino-4-trifluoromethylcoumarin . This compound is fluorescent and can be detected using fluorescence spectroscopy, allowing researchers to quantify Caspase-3 activity .
Comparison with Similar Compounds
Ac-Vdvad-afc: Another fluorogenic substrate for Caspase-2.
Z-DEVD-AFC: A fluorogenic substrate for Caspase-3, similar to Z-Vdvad-afc but with a different peptide sequence.
Uniqueness: this compound is unique due to its specific peptide sequence, which makes it highly selective for Caspase-3 . This selectivity is crucial for accurately measuring Caspase-3 activity in various research applications .
Properties
IUPAC Name |
3-[2-[[2-[[3-carboxy-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45F3N6O13/c1-18(2)31(47-35(56)26(16-29(51)52)46-37(58)32(19(3)4)48-38(59)60-17-21-9-7-6-8-10-21)36(57)43-20(5)33(54)45-25(15-28(49)50)34(55)44-22-11-12-23-24(39(40,41)42)14-30(53)61-27(23)13-22/h6-14,18-20,25-26,31-32H,15-17H2,1-5H3,(H,43,57)(H,44,55)(H,45,54)(H,46,58)(H,47,56)(H,48,59)(H,49,50)(H,51,52) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZXTAPKQMDZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45F3N6O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
862.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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